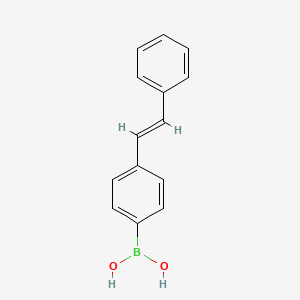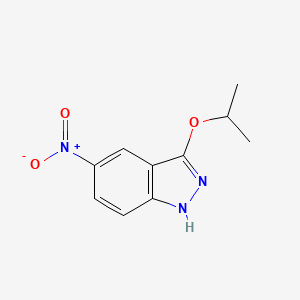![molecular formula C12H10F2O2 B15067784 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one is a fluorinated heterocyclic compound It features a spiro connection between a chroman ring and a cyclobutanone ring, with fluorine atoms at the 6 and 8 positions of the chroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chroman Ring: Starting from a suitable phenol derivative, the chroman ring is formed through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Spirocyclization: The final step involves the formation of the spiro connection with the cyclobutanone ring, often using cyclization agents and catalysts.
Industrial Production Methods
Industrial production of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Difluorochroman-4-one: Lacks the spirocyclobutanone ring, resulting in different chemical properties.
6,8-Difluorospiro[chroman-2,1’-cyclopentan]-4-one: Features a cyclopentanone ring instead of a cyclobutanone ring, affecting its reactivity and applications.
Uniqueness
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one is unique due to its spirocyclic structure and the presence of fluorine atoms, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H10F2O2 |
|---|---|
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
6,8-difluorospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H10F2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2 |
Clé InChI |
SABHBVCLZWJGGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)

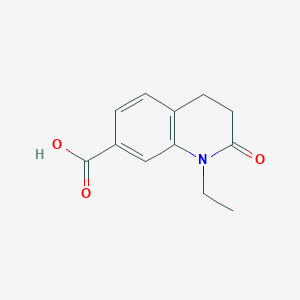
![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
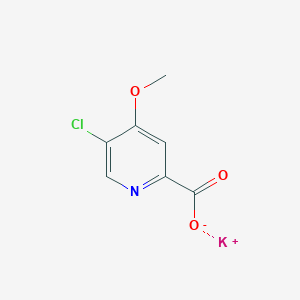
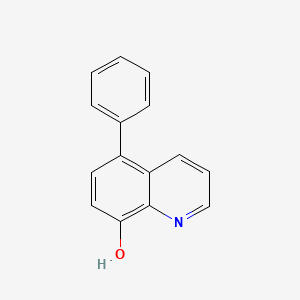
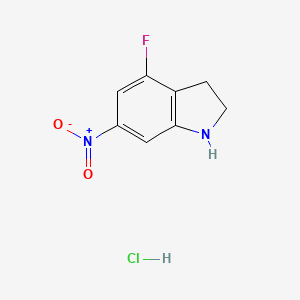
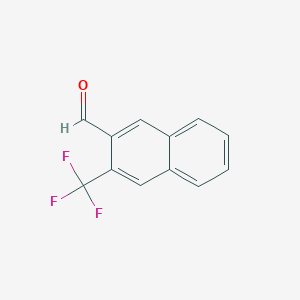

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)


